molecular formula C14H22N2O4S2 B4488857 N-(2-{[(FURAN-2-YL)METHYL]SULFANYL}ETHYL)-1-METHANESULFONYLPIPERIDINE-3-CARBOXAMIDE

N-(2-{[(FURAN-2-YL)METHYL]SULFANYL}ETHYL)-1-METHANESULFONYLPIPERIDINE-3-CARBOXAMIDE

Cat. No.: B4488857
M. Wt: 346.5 g/mol
InChI Key: HZVPTLMEUMIBNI-UHFFFAOYSA-N
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Description

N-(2-{[(FURAN-2-YL)METHYL]SULFANYL}ETHYL)-1-METHANESULFONYLPIPERIDINE-3-CARBOXAMIDE is a complex organic compound that features a furan ring, a piperidine ring, and a methanesulfonyl group

Properties

IUPAC Name

N-[2-(furan-2-ylmethylsulfanyl)ethyl]-1-methylsulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4S2/c1-22(18,19)16-7-2-4-12(10-16)14(17)15-6-9-21-11-13-5-3-8-20-13/h3,5,8,12H,2,4,6-7,9-11H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZVPTLMEUMIBNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C(=O)NCCSCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(FURAN-2-YL)METHYL]SULFANYL}ETHYL)-1-METHANESULFONYLPIPERIDINE-3-CARBOXAMIDE typically involves multiple steps:

    Formation of the Furan Derivative: The furan ring is often synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Sulfanyl Group: The furan derivative is then reacted with a thiol compound to introduce the sulfanyl group.

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of cyclization reactions involving appropriate amine and carbonyl compounds.

    Coupling Reactions: The furan-sulfanyl derivative is coupled with the piperidine derivative under conditions that facilitate the formation of the desired amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing catalysts and specific reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring may be used to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, often leading to the formation of furan-2,3-diones.

    Reduction: The compound can be reduced at various functional groups, such as the carbonyl group in the piperidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens (e.g., Br2, Cl2), nucleophiles (e.g., amines, thiols)

Major Products

    Oxidation: Furan-2,3-diones

    Reduction: Reduced piperidine derivatives

    Substitution: Various substituted furan derivatives

Scientific Research Applications

N-(2-{[(FURAN-2-YL)METHYL]SULFANYL}ETHYL)-1-METHANESULFONYLPIPERIDINE-3-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-{[(FURAN-2-YL)METHYL]SULFANYL}ETHYL)-1-METHANESULFONYLPIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets in the body. The furan ring and sulfanyl group may interact with enzymes and receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Furan Derivatives: Compounds containing the furan ring, such as furan-2-carboxylic acid.

    Piperidine Derivatives: Compounds containing the piperidine ring, such as piperidine-3-carboxamide.

    Methanesulfonyl Compounds: Compounds containing the methanesulfonyl group, such as methanesulfonyl chloride.

Uniqueness

N-(2-{[(FURAN-2-YL)METHYL]SULFANYL}ETHYL)-1-METHANESULFONYLPIPERIDINE-3-CARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the furan ring enhances its reactivity, while the piperidine ring provides structural stability and potential biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-{[(FURAN-2-YL)METHYL]SULFANYL}ETHYL)-1-METHANESULFONYLPIPERIDINE-3-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-(2-{[(FURAN-2-YL)METHYL]SULFANYL}ETHYL)-1-METHANESULFONYLPIPERIDINE-3-CARBOXAMIDE

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